molecular formula C9H18NO2+ B14657638 2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium CAS No. 51919-86-9

2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium

Cat. No.: B14657638
CAS No.: 51919-86-9
M. Wt: 172.24 g/mol
InChI Key: JLKNMQISGKDFTC-UHFFFAOYSA-N
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Description

2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium is a chemical compound known for its unique structure and properties It is an organic compound that contains a but-2-enoyl group attached to a trimethylethan-1-aminium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium typically involves the esterification of but-2-enoic acid with N,N,N-trimethylethan-1-amine. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated processes ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium prop-2-enimidate
  • O-(2-octadecenoyl)carnitine

Uniqueness

2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

51919-86-9

Molecular Formula

C9H18NO2+

Molecular Weight

172.24 g/mol

IUPAC Name

2-but-2-enoyloxyethyl(trimethyl)azanium

InChI

InChI=1S/C9H18NO2/c1-5-6-9(11)12-8-7-10(2,3)4/h5-6H,7-8H2,1-4H3/q+1

InChI Key

JLKNMQISGKDFTC-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)OCC[N+](C)(C)C

Origin of Product

United States

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